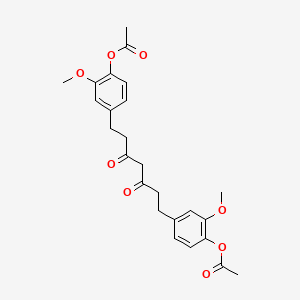

Tetrahydrocurcumin diacetate

Description

Structure

3D Structure

Properties

CAS No. |

52199-86-7 |

|---|---|

Molecular Formula |

C25H28O8 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

[4-[7-(4-acetyloxy-3-methoxyphenyl)-3,5-dioxoheptyl]-2-methoxyphenyl] acetate |

InChI |

InChI=1S/C25H28O8/c1-16(26)32-22-11-7-18(13-24(22)30-3)5-9-20(28)15-21(29)10-6-19-8-12-23(33-17(2)27)25(14-19)31-4/h7-8,11-14H,5-6,9-10,15H2,1-4H3 |

InChI Key |

JCINEFFCWGNLKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)OC(=O)C)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Tetrahydrocurcumin and Its Analogues

General Synthetic Routes to Tetrahydrocurcumin (B193312) (e.g., Catalytic Hydrogenation from Curcumin)

The most prevalent method for synthesizing tetrahydrocurcumin is through the catalytic hydrogenation of curcumin (B1669340). d-nb.infogoogle.com Curcumin is isolated from the rhizomes of the turmeric plant, Curcuma longa. google.comnih.gov The hydrogenation process targets the two α,β-unsaturated double bonds in the heptadienone chain of the curcumin molecule, reducing them to single bonds and converting the diketone moiety to a β-diketone.

This transformation is typically achieved using a catalyst such as platinum dioxide (PtO2) or palladium on carbon (Pd/C). d-nb.infonih.gov The reaction is carried out in a suitable solvent, like ethyl acetate (B1210297) or acetone, under a hydrogen gas atmosphere. google.com For instance, curcumin can be hydrogenated in the presence of an activated Raney-nickel catalyst. google.com Another documented method involves the use of 10% PtO2 as the catalyst for the hydrogenation reaction. nih.gov Following the reaction, purification is often performed using techniques like silica (B1680970) gel column chromatography to yield purified tetrahydrocurcumin. google.com

A notable alternative to chemical synthesis is the biotransformation of curcumin by cultured plant cells. For example, cells of Morus sp. have been shown to convert curcumin into both dihydrocurcumin (B1670591) and tetrahydrocurcumin. researchgate.net

Synthesis of Specific Tetrahydrocurcumin Derivatives

The chemical structure of tetrahydrocurcumin, featuring phenolic hydroxyl groups and a β-diketone functional group, offers multiple sites for derivatization. These modifications aim to enhance properties such as solubility, stability, and biological activity.

Acetylation of the phenolic hydroxyl groups of tetrahydrocurcumin yields tetrahydrocurcumin diacetate. A synthetic route for this derivative involves a two-step process starting from curcumin. google.com

First, curcumin is acetylated to form diacetylcurcumin. This intermediate is then subjected to a reduction reaction in the presence of a catalyst and hydrogen or a hydrogen donor to produce diacetyl tetrahydrocurcumin (tetrahydrocurcumin diacetate). google.com The final step, if tetrahydrocurcumin itself is the desired product, involves the removal of the acetyl groups under alkaline conditions. google.com This method of reducing the diacetylated form of curcumin is reported to have high selectivity and yield for producing tetrahydrocurcumin and its acetylated intermediate. google.com

To potentially improve cellular uptake and therapeutic efficacy, tetrahydrocurcumin has been conjugated with various amino acids. mdpi.comresearchgate.net The synthesis of these conjugates typically involves creating a carbamate (B1207046) linkage between the phenolic hydroxyl groups of tetrahydrocurcumin and the amino group of the amino acid. mdpi.comresearchgate.net

The process can be initiated by creating an activated 4-nitrophenyl carbamate intermediate of the desired amino acid (with its carboxylic acid group protected, for example, as a t-butyl ester). mdpi.com This activated intermediate is then reacted with tetrahydrocurcumin in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like dichloromethane. mdpi.com This reaction results in the formation of tetrahydrocurcumin-amino acid conjugates. Using this method, conjugates with glycine, leucine, isoleucine, and phenylalanine have been successfully synthesized with good yields, ranging from 75% to 90%. mdpi.com

The β-diketone moiety of tetrahydrocurcumin is a key site for forming heterocyclic derivatives, such as pyrazoles. d-nb.info The synthesis of pyrazole (B372694) derivatives of tetrahydrocurcumin is achieved through the direct condensation of tetrahydrocurcumin with various substituted hydrazines. d-nb.info

This reaction involves the construction of two new carbon-nitrogen bonds to form the pyrazole ring, effectively replacing the 1,3-diketone functionality. d-nb.info The reaction is typically carried out in a suitable solvent, and the resulting products can be purified by column chromatography. A range of pyrazole derivatives has been synthesized using this method, with substituents on the pyrazole ring introduced via the choice of the substituted hydrazine. d-nb.info

While specific literature on the synthesis of tetrahydrocurcumin Schiff base derivatives was not prominent in the initial search, the chemical structure of tetrahydrocurcumin allows for their formation. Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. The β-diketone moiety of tetrahydrocurcumin could potentially react with primary amines under appropriate conditions to form Schiff base derivatives, also known as enamines in this context due to the conjugation with the remaining carbonyl group. This would involve the reaction of the enol form of the β-diketone with an amine, leading to the formation of a C=N bond.

Similar to acetylation, the phenolic hydroxyl groups of tetrahydrocurcumin are amenable to esterification with other carboxylic acids, such as succinic acid. This would result in the formation of tetrahydrocurcumin disuccinate. The synthesis would typically involve reacting tetrahydrocurcumin with succinic anhydride (B1165640) or succinyl chloride in the presence of a suitable base or catalyst. This esterification can enhance the water solubility of the parent compound. While specific examples for succinate (B1194679) were not detailed in the provided search results, the principles of esterification are well-established in organic chemistry and are applicable to tetrahydrocurcumin.

Quinoline (B57606) Derivatives

The strategic incorporation of a quinoline moiety into the tetrahydrocurcumin (THC) scaffold has been explored as a method to generate novel derivatives with potentially enhanced biological activities. This derivatization is achieved through established synthetic protocols, leading to the creation of a series of tetrahydrocurcumin-quinoline hybrids.

A key synthetic route employed for this purpose is the Friedlander annulation. scribd.com This reaction involves the condensation of an α-methylene ketone with a 2-aminoaryl aldehyde or ketone. In the context of creating THC-quinoline derivatives, tetrahydrocurcumin itself serves as the α-methylene ketone component. scribd.comnih.gov

An efficient one-pot synthesis has been developed that involves the reaction of tetrahydrocurcumin with various substituted 2-aminobenzophenones or 2-aminoacetophenone (B1585202). scribd.comnih.gov This reaction is typically carried out in the presence of a catalytic amount of a base, such as piperidine, and heated to facilitate the condensation and subsequent cyclization to form the quinoline ring system. The specific substituents on the 2-aminobenzophenone (B122507) or 2-aminoacetophenone allow for the generation of a library of diverse quinoline derivatives of tetrahydrocurcumin. nih.gov

Research Findings

Research into the biological activities of these synthesized tetrahydrocurcumin-quinoline derivatives has revealed significant findings, particularly in the realms of antioxidant and antibacterial properties. scribd.comnih.gov A series of six derivatives, designated as 1a-1f, were synthesized and evaluated. mdpi.com

The antioxidant potential of these compounds was assessed through radical-scavenging activity (RSA) assays. scribd.comnih.gov Among the derivatives tested, the amino-substituted quinoline derivative of THC, 1-(6-Amino-2-(4-hydroxy-3-methoxyphenethyl)-4-phenylquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one (1e), demonstrated superior antioxidant activity compared to the parent compound, tetrahydrocurcumin. scribd.comnih.gov Conversely, derivatives 1b , 1c , 1d , and 1f exhibited comparatively lower radical-scavenging activities at equimolar concentrations. scribd.comnih.gov

In terms of antibacterial properties, the quinoline derivatives of tetrahydrocurcumin (1a-1f) collectively showed stronger antimicrobial activity than tetrahydrocurcumin itself against a panel of bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Yersinia enterocolitica. scribd.comnih.gov The modification of the side chain carbonyl group in tetrahydrocurcumin through the formation of the quinoline ring was found to enhance its antibacterial efficacy. mdpi.comencyclopedia.pub Notably, the derivative 1-(2-(4-Hydroxy-3-methoxyphenethyl)-6-nitro-4-phenylquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one (1c) was identified as the most effective against the tested Gram-negative bacteria, displaying the lowest minimum inhibitory concentration (MIC) values. mdpi.com

The following table provides a summary of the synthesized tetrahydrocurcumin-quinoline derivatives and their reported biological activities.

Table 1: Synthesized Tetrahydrocurcumin-Quinoline Derivatives and Research Findings

| Compound ID | Chemical Name | Key Research Findings |

|---|---|---|

| 1a | 1-(2-(4-hydroxy-3-methoxyphenethyl)-4-methylquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one | Showed stronger antimicrobial activity than THC. scribd.comnih.gov |

| 1b | 1-(2-(4-Hydroxy-3-methoxyphenethyl)-4-phenylquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl) propan-1-one | Exhibited relatively lower radical-scavenging activity. scribd.comnih.gov |

| 1c | 1-(2-(4-Hydroxy-3-methoxyphenethyl)-6-nitro-4-phenylquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one | Most efficient against Gram-negative bacteria with the lowest MIC values. mdpi.com |

| 1d | 1-(6-Chloro-2-(4-hydroxy-3-methoxyphenethyl)-4-phenylquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one | Exhibited relatively lower radical-scavenging activity. scribd.comnih.gov |

| 1e | 1-(6-Amino-2-(4-hydroxy-3-methoxyphenethyl)-4-phenylquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one | Showed superior antioxidant activity compared to THC. scribd.comnih.gov |

Molecular Mechanisms of Action of Tetrahydrocurcumin and Its Derivatives in Preclinical Models

Antioxidant Pathways and Redox Homeostasis Regulation

Tetrahydrocurcumin (B193312) (THC), a primary metabolite of curcumin (B1669340), demonstrates significant antioxidant properties through various mechanisms that contribute to cellular protection against oxidative stress.

Direct Free Radical Scavenging Capabilities

Tetrahydrocurcumin exhibits potent direct free radical scavenging activity. In various in vitro models, THC has been shown to effectively neutralize a range of reactive oxygen species (ROS) in a concentration-dependent manner. Studies have demonstrated its capacity to scavenge superoxide (B77818) anions, hydroxyl radicals, and stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulphonate) (ABTS). japsonline.comnih.gov

One study found that while curcumin was more active in scavenging DPPH radicals, THC was notably more effective at scavenging superoxide anions. japsonline.com At a concentration of 100 µM, THC exhibited a 48.88% scavenging rate for superoxide radicals. japsonline.com The stoichiometric number of peroxy radicals that could be trapped per molecule of THC was determined to be 3.3. nih.gov This direct neutralization of free radicals is a key component of its antioxidant effect. The antioxidant activity is attributed to the presence of phenolic and β-diketone systems in its structure. japsonline.comsami-sabinsagroup.com

Interactive Data Table: Free Radical Scavenging Activity of Tetrahydrocurcumin

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, Tetrahydrocurcumin enhances the body's intrinsic antioxidant defenses by upregulating the activity of key antioxidant enzymes. In preclinical models of diabetes, oral administration of THC led to significant increases in the activities of Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx), and Glutathione-S-Transferase (GST) in the brains of diabetic rats. nih.gov Similar effects on these enzymes were observed in studies focusing on erythrocyte membranes and in high-fat diet-induced hyperlipidemia models. researchgate.net

This modulation helps to create a more robust cellular environment capable of neutralizing endogenous and exogenous oxidative threats, thereby maintaining redox homeostasis. The increased activity of these enzymes contributes to the detoxification of superoxide radicals and hydrogen peroxide, preventing the formation of more damaging radicals. nih.govpnrjournal.com

Mechanisms of Protection Against Oxidative Stress-Induced Cellular Damage

Tetrahydrocurcumin demonstrates a protective role against cellular damage induced by oxidative stressors like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (t-BHP). mdpi.coma-z.lunih.gov It effectively prevents membrane lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cell damage. japsonline.comnih.govnih.gov

In studies using t-BHP-induced oxidative stress in cardiac fibroblasts, pretreatment with THC significantly attenuated cell death and apoptosis. mdpi.comnih.govnih.gov It was shown to be more effective than curcumin in preserving cell viability under these conditions. mdpi.comnih.gov Furthermore, THC significantly reduces the levels of lipid peroxidation markers such as thiobarbituric acid reactive substances (TBARS) and hydroperoxides in various tissues, indicating its efficacy in protecting against membrane damage. nih.govnih.gov This protective effect is linked to its ability to scavenge radicals like tert-butoxyl and peroxyl radicals directly at the membrane. sami-sabinsagroup.coma-z.lu

Anti-inflammatory Signaling Cascade Modulation

Tetrahydrocurcumin and its derivatives exert potent anti-inflammatory effects by intervening in key signaling pathways that regulate the production of inflammatory mediators.

Inhibition of Pro-inflammatory Cytokine Production

Preclinical studies have consistently shown that Tetrahydrocurcumin can significantly inhibit the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In a mouse model of carrageenan-induced paw edema, pretreatment with THC markedly reduced the tissue levels of TNF-α and IL-6. researchgate.net Research on various tetrahydrocurcumin derivatives has confirmed their ability to inhibit the secretion of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.govresearchgate.net This inhibition of cytokine production is a cornerstone of its anti-inflammatory activity, mitigating the amplification of the inflammatory response. nih.gov

Interactive Data Table: Effect of Tetrahydrocurcumin on Pro-inflammatory Cytokines

Suppression of Key Inflammatory Transcription Factors

The anti-inflammatory effects of Tetrahydrocurcumin are mediated, in large part, by its ability to suppress the activation of critical transcription factors that orchestrate inflammatory gene expression. A key target is the Nuclear Factor-kappaB (NF-κB) pathway. Research has shown that THC and its metabolite, octahydrocurcumin (B1589496), are more effective than curcumin at suppressing the NF-κB pathway. nih.gov This suppression occurs via the inactivation of the transforming growth factor β-activated kinase-1 (TAK1), an upstream kinase essential for NF-κB activation. nih.gov By inhibiting IκB-α degradation, THC prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

While direct studies extensively linking Tetrahydrocurcumin to the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) are less common, the parent compound curcumin is a known inhibitor of the JAK2/STAT3 signaling pathway. nih.gov Given that NF-κB and STAT3 pathways often exhibit crosstalk, the potent inhibition of NF-κB by THC suggests a potential, though less directly documented, influence on STAT3 signaling. nih.govresearchgate.net

Modulation of Inflammatory Enzymes (e.g., COX-2, PGE2)

Tetrahydrocurcumin and its derivatives have been shown to exert anti-inflammatory effects by modulating key enzymes in the inflammatory cascade, particularly cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2). In a carrageenan-induced mouse paw edema model, both THC and octahydrocurcumin (OHC) effectively suppressed tissue levels of PGE2. This was accompanied by a significant inhibition of COX-2 expression, with no discernible effect on the constitutively expressed COX-1 isozyme, suggesting a selective inhibitory action.

Further studies have corroborated these findings. In cervical cancer (CaSki)-implanted nude mice, oral administration of THC resulted in the attenuation of COX-2 expression. Research on macrophages stimulated with lipopolysaccharide (LPS) also confirmed that THC derivatives can inhibit the production of PGE2. However, the comparative efficacy between THC and its parent compound, curcumin, can be context-dependent. One study noted that curcumin was more effective than THC in suppressing phorbol (B1677699) ester-induced PGE2 production and down-regulating LPS-induced COX-2 expression in macrophages.

T-cell Regulatory Mechanisms

The immunomodulatory properties of tetrahydrocurcumin extend to the regulation of T-cell populations, which are crucial in mediating inflammatory responses. In a murine model of allergic asthma, dietary supplementation with THC demonstrated significant effects on T-helper (Th) cell subsets. Specifically, THC treatment led to a reduction in the percentages of Th2 (CD3+CD4+IL-4+) and Th17 (CD3+CD4+IL-17A+) cells in lung tissues following an ovalbumin challenge. This modulation of T-cell populations points to a mechanism by which THC can alleviate T-cell-dependent inflammatory conditions. The combination of THC with dexamethasone (B1670325) showed an even stronger effect in reducing Th2 and Th17 cells compared to either treatment alone.

Cellular and Molecular Mechanisms in Anticancer Research

Tetrahydrocurcumin has been extensively investigated for its anticancer properties, demonstrating the ability to inhibit cancer cell growth and induce programmed cell death through various cellular and molecular pathways.

Inhibition of Cancer Cell Proliferation in various Cell Lines (e.g., HepG2, Huh7, MCF-7, C6 Glioma, A549, HeLa, HCT-116)

Preclinical studies have consistently shown that tetrahydrocurcumin and its derivatives inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.

Hepatocellular Carcinoma (HepG2, Huh7): THC has been shown to inhibit the proliferative activity of both HepG2 and Huh7 liver cancer cells. As the concentration and duration of THC treatment increase, cell viability progressively decreases. The half-maximal inhibitory concentration (IC50) values indicate that Huh7 cells are somewhat more sensitive to THC than HepG2 cells.

Breast Cancer (MCF-7): THC exerts a discernible inhibitory effect on the proliferation of MCF-7 breast cancer cells.

Glioma (C6 Glioma): In C6 glioma cells, THC has been reported to suppress proliferation. A derivative, THC conjugated with two phenylalanine molecules (THC-di-Phe), showed significantly higher cytotoxicity and antiproliferative effects compared to THC alone. Furthermore, combining THC with radiation therapy demonstrated a synergistic effect, leading to lower cell viability in C6 cells.

Lung Adenocarcinoma (A549): Certain 1,2,3-triazole linked derivatives of tetrahydrocurcumin have demonstrated cytotoxic activity against the A549 human lung adenocarcinoma cell line.

Cervical Carcinoma (HeLa): As with A549 cells, novel 1,2,3-triazole derivatives of THC have been synthesized and shown to possess cytotoxic effects against HeLa human cervical carcinoma cells.

Colon Carcinoma (HCT-116): Derivatives of THC have shown potent inhibitory activity against the HCT-116 human colon carcinoma cell line. One synthesized derivative exhibited an IC50 value of 1.09 µM, which was significantly more potent than tetrahydrocurcumin itself.

Table 1: Inhibitory Effects of Tetrahydrocurcumin (THC) on Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings |

| HepG2 | Hepatocellular Carcinoma | THC inhibits proliferation in a dose- and time-dependent manner. |

| Huh7 | Hepatocellular Carcinoma | THC inhibits proliferation; cells are more sensitive than HepG2. |

| MCF-7 | Breast Cancer | THC shows a discernible inhibitory effect on cell proliferation. |

| C6 Glioma | Glioma | THC suppresses cell proliferation; effect is enhanced with radiation. |

| A549 | Lung Adenocarcinoma | THC derivatives show cytotoxic activity against this cell line. |

| HeLa | Cervical Carcinoma | THC derivatives demonstrate cytotoxic effects. |

| HCT-116 | Colon Carcinoma | THC derivatives exhibit potent anti-proliferative activity. |

Induction of Apoptosis in Malignant Cells

A key mechanism of THC's anticancer activity is the induction of apoptosis, or programmed cell death, in malignant cells. This process is orchestrated through the activation of specific molecular pathways.

The activation of caspases, a family of protease enzymes, is a hallmark of apoptosis. In a preclinical model using H22 ascites tumor-bearing mice, tetrahydrocurcumin was found to significantly activate and induce the cleavage of caspase-3 and caspase-9. This activation of the caspase cascade is a critical step in the execution phase of apoptosis. Further studies in liver cancer cells demonstrated that THC upregulates caspase-3, contributing to the promotion of apoptosis.

The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is a critical determinant of a cell's fate. A high Bax/Bcl-2 ratio favors apoptosis. Tetrahydrocurcumin has been shown to modulate this ratio to promote cell death. In the H22 ascites tumor model, THC significantly decreased the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 balance leads to the release of cytochrome C from the mitochondria, a key event in the intrinsic apoptotic pathway. This mechanism is not unique to THC, as its parent compound, curcumin, has also been shown to induce apoptosis by increasing the Bax to Bcl-2 ratio in breast cancer and other cell lines.

Mitochondria-Mediated Apoptosis

Tetrahydrocurcumin (THC) has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondria-mediated, pathway. This process is critical for programmed cell death and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

In preclinical studies involving hepatocellular carcinoma (HCC) H22 cells, THC treatment led to a significant decrease in the expression of the anti-apoptotic protein Bcl-2. rsc.org Concurrently, it increased the expression of the pro-apoptotic protein Bcl-2-associated X (Bax). rsc.org This shift in the Bax/Bcl-2 ratio is a key event that increases mitochondrial outer membrane permeability.

The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol. rsc.orgnih.gov Once in the cytosol, cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases, known as caspases. Specifically, THC was found to significantly activate and induce the cleavage of caspase-9, an initiator caspase in the mitochondrial pathway, and caspase-3, an executioner caspase. rsc.org The activation of this caspase cascade ultimately leads to the breakdown of cellular components and the morphological changes characteristic of apoptosis. rsc.orgnih.gov

Studies on traumatic brain injury in rats also highlight THC's role in modulating the mitochondrial apoptotic pathway, suggesting its neuroprotective effects are partly due to the reduction of apoptosis caused by damaged mitochondria. nih.gov

Key Protein Regulation in THC-Induced Mitochondria-Mediated Apoptosis

| Protein | Function | Effect of THC Treatment | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased expression | rsc.org |

| Bax | Pro-apoptotic | Increased expression | rsc.org |

| Cytochrome c | Apoptotic signaling molecule | Increased release from mitochondria | rsc.org |

| Caspase-9 | Initiator caspase | Activated/Cleaved | rsc.org |

| Caspase-3 | Executioner caspase | Activated/Cleaved | rsc.org |

Engagement of TP53 Signaling Pathway

The tumor suppressor gene TP53, which encodes the p53 protein, is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. nih.govdovepress.com A significant body of evidence from preclinical models indicates that THC exerts its anti-tumor effects by engaging the TP53 signaling pathway. nih.govnih.gov

In hepatocellular carcinoma (HCC) cells, THC has been shown to induce apoptosis by directly influencing the TP53 pathway. nih.govnih.gov Molecular docking studies have confirmed a high binding affinity of THC to the p53 protein. nih.govnih.gov This interaction appears to stabilize p53, leading to its accumulation in the cell. rsc.org

One of the primary negative regulators of p53 is the murine double minute 2 (MDM2) protein, which targets p53 for degradation. dovepress.com Studies have demonstrated that THC treatment increases the level of p53 while decreasing the level of MDM2 in HCC cells. rsc.orgnih.gov This disruption of the p53-MDM2 feedback loop allows for the accumulation of active p53.

The activation of p53 by THC subsequently influences the expression of its downstream target genes. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, thereby promoting the mitochondria-mediated apoptosis described previously. rsc.orgnih.gov The pathway engagement also affects cell cycle regulators, contributing to the inhibition of cancer cell proliferation. nih.gov

THC's Impact on the TP53 Signaling Pathway

| Target Protein | Role in Pathway | Observed Effect of THC | Reference |

|---|---|---|---|

| p53 | Tumor suppressor | Increased expression/accumulation | rsc.orgnih.gov |

| MDM2 | Negative regulator of p53 | Decreased expression | rsc.orgnih.gov |

| Bax | Pro-apoptotic p53 target | Increased expression | rsc.orgnih.gov |

| Bcl-2 | Anti-apoptotic (repressed by p53) | Decreased expression | rsc.orgnih.gov |

Suppression of Cell Migration and Invasion (e.g., Glioblastoma, HCC, Breast Cancer Cells)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have demonstrated that Tetrahydrocurcumin can suppress these processes in various cancer cell types, including glioblastoma, hepatocellular carcinoma (HCC), and breast cancer.

In glioma cells, THC has been shown to decrease cell proliferation, migration, and invasion in a dose-dependent manner. archivespsy.com This anti-migratory effect is linked to its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and motility. archivespsy.com

For HCC, THC not only inhibits proliferation but also effectively curtails the migration and invasion of cancer cells, an effect mediated through the regulation of the TP53 target protein. nih.govnih.gov

In a model using highly metastatic HT1080 human fibrosarcoma cells, THC reduced cell invasion and migration, which was associated with a downregulation of extracellular matrix (ECM) degrading enzymes. nih.gov Specifically, THC treatment reduced the levels of matrix metalloproteinase-2 (MMP-2), MMP-9, and urokinase plasminogen activator (uPA). nih.gov It also decreased cell adhesion to Matrigel and laminin, which are key components of the basement membrane. nih.gov

Similarly, in breast cancer MCF-7 cells, THC exhibits a marked cytotoxic and antiproliferative effect, which is foundational to preventing metastatic spread. foodandnutritionresearch.net The parent compound, curcumin, is known to regulate metastasis by reducing levels of MMPs, thereby inhibiting migration and invasion. mdpi.com

Interaction with Specific Molecular Targets and Pathways

While direct studies on Tetrahydrocurcumin diacetate's interaction with these specific targets are limited, research on curcumin and THC provides valuable insights. The parent compound curcumin is known to inhibit the p300-mediated acylation of p53, which enhances its transcriptional activity. dovepress.com In studies on arachidonic acid metabolism, THC potently inhibited the formation of prostaglandin E2 (PGE2) in stimulated macrophage cells. nih.gov This effect is likely due to the decreased expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, rather than direct inhibition of the synthase itself. nih.gov Information regarding THC's direct interaction with DNA Topoisomerase II Alpha is not prominently featured in the current body of research.

Toll-like receptors (TLRs) are key components of the innate immune system that can also play a role in inflammation and cancer progression. nih.gov Curcumin has been identified as an antagonist of several TLRs, including TLR2, TLR4, and the intracellular TLR9. nih.govresearchgate.net By inhibiting TLR signaling, curcumin can modulate the immune response and reduce inflammation. researchgate.net TLR9, which recognizes microbial DNA motifs, can be a target for therapeutic intervention in various diseases. ingentaconnect.comresearchgate.net The inhibitory effect of curcumin on TLRs suggests that its metabolites, like THC, may share similar properties, potentially interfering with the downstream signaling cascades that often involve the activation of NF-kappa-B (NF-κB). The activation of NF-κB is dependent on the Inhibitor of NF-kappa-B Kinase (IKK) complex, making it a plausible, though not directly confirmed, target for THC's anti-inflammatory and anti-cancer activities.

The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Studies in obese mice have shown that THC can activate the Nrf2 pathway in skin tissue, ameliorating inflammation and oxidative stress. dntb.gov.ua The parent compound curcumin is a well-documented activator of the Nrf2 pathway, which it achieves through multiple mechanisms, including the inhibition of Keap1, an Nrf2 repressor. nih.gov This activation leads to the expression of numerous antioxidant and cytoprotective genes.

Arachidonate 5-lipoxygenase (5-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. THC has been identified as a potent inhibitor of the human recombinant 5-LOX enzyme, with an estimated IC50 value of 3 µM. nih.govresearchgate.net This direct inhibition of 5-LOX activity is a significant mechanism contributing to the anti-inflammatory properties of THC. nih.govresearchgate.net

Phosphoinositide 3-Kinases (PI3K)/AKT Signaling Pathway

Studies on hepatocellular carcinoma (HCC) have shown that Tetrahydrocurcumin can suppress the PI3K/AKT signaling pathway. nih.govnih.govgreenmedinfo.com Network pharmacology and molecular docking identified a high binding affinity between Tetrahydrocurcumin and the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha. nih.govnih.gov In vitro experiments with HepG2 and Huh7 liver cancer cells demonstrated that THC treatment led to the downregulation of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT). nih.govnih.govgreenmedinfo.com This inhibition of the PI3K/AKT pathway is associated with increased apoptosis and reduced migration and invasion of liver cancer cells. nih.govgreenmedinfo.com

Cytochrome P450 1A1 (CYP1A1)

Research indicates that Tetrahydrocurcumin exerts anticancer effects in breast cancer models by modulating the CYP1A1/NF-κB signaling pathway. nih.govnih.gov In MCF-7 and 4T1 breast cancer cells, THC was found to inhibit the expression of CYP1A1. nih.gov Molecular docking studies confirmed a strong binding ability between THC and the CYP1A1 protein. nih.gov The inhibition of CYP1A1 by THC is linked to the suppression of the NF-κB pathway, which in turn inhibits the migration and invasion of breast cancer cells and helps regulate the tumor immune microenvironment. nih.govnih.govconsensus.app

L-type Amino Acid Transporter 1 (LAT1) (with conjugates)

To enhance its therapeutic efficacy against glioblastoma, Tetrahydrocurcumin has been chemically modified into amino acid conjugates to target the L-type Amino Acid Transporter 1 (LAT1), which is highly expressed in brain cancer cells. mdpi.comnih.gov A conjugate of THC with two phenylalanine molecules (THC-di-Phe) showed significantly higher cytotoxicity against C6 glioma cells compared to THC alone. mdpi.comnih.gov This conjugate was shown to inhibit the P70SK/S6 pathway, and co-incubation with a known LAT1 inhibitor further increased cell death, suggesting that THC-di-Phe acts as a potent LAT1 inhibitor. mdpi.comnih.gov

Human Lemur Tyrosine Kinase-3 (LMTK3)

Computational studies have proposed Tetrahydrocurcumin as a novel inhibitor of Human Lemur Tyrosine Kinase-3 (LMTK3), a drug target in estrogen receptor-α (ERα) positive breast cancer. nih.govnih.gov Through virtual screening, molecular docking, and molecular dynamics simulations, THC was identified as one of the top lead compounds with favorable binding energy and strong interactions within the ATP-binding cavity of LMTK3. nih.govnih.gov These in silico findings suggest a potential inhibition mechanism, though they await experimental validation. nih.gov

Effects on Tumor Immune Microenvironment

Tetrahydrocurcumin has been shown to regulate the tumor immune microenvironment (TIME) to inhibit breast cancer proliferation and metastasis. nih.govconsensus.app By inhibiting the CYP1A1/NF-κB signaling pathway, THC can reduce the release of inflammatory factors that enhance tumor immunosuppression. nih.govnih.govconsensus.app In mouse models, THC demonstrated significant tumor growth inhibition by regulating the tumor immunosuppressive microenvironment. nih.gov

Inhibition of Tumor Angiogenesis (e.g., VEGF, VEGFR-2, HIF-1α)

Tetrahydrocurcumin demonstrates significant anti-angiogenic effects in preclinical models. nih.govnih.gov In nude mice with cervical cancer cell implants, oral administration of THC markedly reduced microvascular density. nih.govnih.gov This effect is mediated by the downregulation of key angiogenic factors, including Hypoxia-Inducible Factor-1α (HIF-1α), Vascular Endothelial Growth Factor (VEGF), and its receptor, VEGFR-2. nih.govnih.gov Studies have shown that THC can suppress the expression of all three proteins, thereby inhibiting the formation of new blood vessels that tumors need to grow. nih.gov

Neuroprotective Mechanisms in Neurological Disorder Models

Tetrahydrocurcumin exhibits neuroprotective properties in various experimental models of neurological disorders. In traumatic brain injury (TBI) models, THC treatment has been shown to alleviate brain edema, reduce neuronal apoptosis, and improve neurobehavioral outcomes. nih.gov One of the potential mechanisms underlying these effects is the activation of the NFE2-related factor 2 (Nrf2) signaling pathway. nih.gov In models of glutamate-induced oxidative stress in hippocampal cells, THC protects neurons by inhibiting the accumulation of reactive oxygen species and reducing the phosphorylation of mitogen-activated protein kinases (MAPKs). mdpi.com Furthermore, THC's neuroprotective effects in TBI have also been linked to the induction of the PI3K/AKT pathway. mdpi.com Its benefits in models of neuropathy are associated with anti-inflammatory, antioxidant, and Ca2+-accumulation-inhibitive activities. encyclopedia.pub

Mechanisms in Metabolic Regulation

Beyond its neuroprotective effects, THC has demonstrated significant potential in regulating metabolic processes, particularly in the context of obesity and related disorders. Its mechanisms involve modulating lipid metabolism, oxidative stress, and gut microbiota.

In high-fat diet-induced obese mice, THC has been shown to improve hepatic function and lower oxidative stress. It can inhibit the expression of proteins related to lipogenesis (fat creation), such as sterol regulatory element-binding protein 1 (SREBP-1c) and fatty acid synthase (FAS). By down-regulating these key genes, THC effectively inhibits lipid synthesis.

A crucial aspect of THC's metabolic regulation is its influence on the gut microbiota. Obesity is often associated with an imbalance in gut bacteria, typically a higher ratio of Firmicutes to Bacteroidetes. Studies have found that THC can help correct this imbalance by reducing the relative abundance of Firmicutes and increasing Bacteroidetes. This modulation of gut microbiota homeostasis is a key mechanism through which THC alleviates metabolic disorders associated with obesity.

Impact on Lipid Metabolism Pathways (e.g., Triglycerides, Cholesterol, Lipogenesis, Fatty Acid Oxidation)

Tetrahydrocurcumin (THC), a primary metabolite of curcumin, demonstrates significant effects on lipid metabolism in preclinical studies. Research indicates that THC administration can lead to a notable reduction in serum and liver levels of total cholesterol, triglycerides, and free fatty acids. nih.govnih.govbookpi.orgresearchgate.net This antihyperlipidemic effect is attributed to several underlying molecular mechanisms. nih.gov

One key mechanism is the downregulation of lipogenesis, the metabolic process of synthesizing fatty acids. frontiersin.org THC has been shown to inhibit the expression of crucial lipogenic proteins, including sterol regulatory element-binding protein 1 (SREBP-1c), peroxisome proliferator-activated receptor gamma (PPARγ), and fatty acid synthase (FAS). nih.govnih.gov By suppressing these factors, THC effectively reduces the synthesis of new fatty acids and lipids in the liver. nih.govnih.gov Furthermore, THC has been observed to decrease the activity of HMG-CoA reductase, a rate-limiting enzyme in the synthesis of cholesterol. nih.govbookpi.orgtci-thaijo.org

In addition to inhibiting lipid synthesis, THC appears to promote the breakdown of fats. Studies suggest that THC treatment can increase fatty acid oxidation. frontiersin.orguni.lu This is achieved, in part, through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor that, when activated, promotes catabolic pathways like fatty acid oxidation to generate ATP. frontiersin.orgnih.gov

| Parameter/Pathway | Effect of Tetrahydrocurcumin | Key Mediators |

| Triglycerides | Decrease nih.govnih.gov | - |

| Total Cholesterol | Decrease nih.govnih.gov | HMG-CoA Reductase nih.govbookpi.org |

| Free Fatty Acids | Decrease nih.govbookpi.org | - |

| Lipogenesis | Downregulation frontiersin.orgnih.gov | SREBP-1c, PPARγ, FAS nih.govnih.gov |

| Fatty Acid Oxidation | Increase/Upregulation frontiersin.orguni.lu | AMPK Activation frontiersin.orgnih.gov |

Influence on Glucose Homeostasis and Insulin (B600854) Signaling (e.g., Hyperglycemia, Insulin Resistance)

Preclinical evidence highlights the potential of tetrahydrocurcumin to favorably influence glucose metabolism and insulin sensitivity. In models of diet-induced obesity and diabetes, THC supplementation has been shown to significantly reduce fasting blood glucose levels, thereby mitigating hyperglycemia. nih.govnih.govresearchgate.netfrontiersin.org This effect is linked to its ability to improve insulin signaling pathways that are often impaired in states of insulin resistance. frontiersin.orgnih.gov

Mechanistically, THC has been found to enhance the insulin signaling cascade within cells. It improves the phosphorylation of insulin receptor substrate 1 (IRS-1) and the subsequent activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov The activation of this central signaling axis is crucial for mediating most of insulin's metabolic effects. Downstream of Akt, THC influences key proteins involved in glucose metabolism, such as forkhead box protein O1 (FOXO1) and glycogen (B147801) synthase kinase 3 β (GSK3β), which are involved in regulating gluconeogenesis and glycogen synthesis, respectively. nih.gov By improving these signaling events, THC helps to alleviate insulin resistance and improve glucose uptake and utilization. frontiersin.orgnih.gov

| Parameter/Pathway | Effect of Tetrahydrocurcumin | Key Mediators |

| Hyperglycemia | Reduction in blood glucose nih.govnih.gov | Improved insulin signaling nih.gov |

| Insulin Resistance | Amelioration frontiersin.orgnih.gov | IRS-1/PI3K/Akt Pathway nih.gov |

| Plasma Insulin | Increase nih.govresearchgate.net | - |

Regulation of Adipose Angiogenesis

The expansion of adipose tissue, a hallmark of obesity, is dependent on angiogenesis—the formation of new blood vessels. researcher.life Tetrahydrocurcumin has been shown to possess potent anti-angiogenic properties specifically within adipose tissue. nih.govbiorxiv.org In preclinical models of diet-induced obesity, THC supplementation suppresses this neo-vascularization process. nih.govfrontiersin.org

Other Investigated Biological Activities

Anti-Melanogenic Effects and Pigmentation Regulation (e.g., Tyrosinase, TRP-1, TRP-2)

Tetrahydrocurcumin has been investigated for its role in regulating skin pigmentation, demonstrating significant anti-melanogenic properties in vitro. nih.govresearchgate.net Melanogenesis, the process of melanin (B1238610) synthesis, is primarily controlled by a few key enzymes. THC has been shown to effectively inhibit the production of melanin induced by factors such as the alpha-melanocyte-stimulating hormone (α-MSH). nih.govresearchgate.net

The mechanism behind this effect involves the direct modulation of melanogenic enzymes. Research using B16F10 melanoma cell models has shown that THC significantly reduces the expression of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis. nih.gov Furthermore, THC downregulates the expression of tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), both of which are critical for the production and maturation of melanin. nih.govresearchgate.net By inhibiting the expression and activity of these three key enzymes, THC effectively disrupts the melanin biosynthetic pathway. nih.gov

| Enzyme/Process | Effect of Tetrahydrocurcumin |

| Melanin Production | Inhibition nih.govresearchgate.net |

| Tyrosinase (TYR) | Downregulation/Inhibition nih.gov |

| TRP-1 | Downregulation nih.gov |

| TRP-2 | Downregulation nih.gov |

Anti-Fibrotic Pathways (e.g., Pulmonary Fibrosis via TGF-β Receptor 1)

Tetrahydrocurcumin exhibits superior anti-fibrotic properties in various preclinical models, including those for diabetic cardiomyopathy and chronic kidney disease. nih.govnih.govresearchgate.net Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. A key signaling molecule driving this process is Transforming Growth Factor-beta (TGF-β).

THC has been shown to effectively counteract fibrotic processes by modulating the TGF-β signaling pathway. nih.gov In a model of diabetic cardiomyopathy, THC was found to inhibit the TGF-β1/Smad3 fibrotic signaling pathway. nih.gov This effect was linked to the activation of Sirtuin 1 (SIRT1), which in turn reduced the generation of reactive oxygen species (ROS) that can promote fibrosis. nih.gov In cardiac fibroblasts, THC treatment attenuated oxidative stress-induced expression of Tgfb1. mdpi.com Similarly, in a model of chronic kidney disease, dietary THC therapy decreased renal fibrosis and apoptosis. nih.gov These findings collectively suggest that THC ameliorates fibrosis by targeting the central TGF-β signaling axis. nih.gov

Structure Activity Relationship Sar Studies of Tetrahydrocurcumin and Its Derivatives

Influence of Phenolic Rings and Heptane (B126788) Linkage Structure on Biological Efficacy

The biological activity of tetrahydrocurcumin (B193312) is significantly influenced by its core structure, which consists of two phenolic rings connected by a seven-carbon (heptane) chain. nih.gov The phenolic hydroxyl (-OH) groups and the saturated nature of this linkage are key determinants of its efficacy.

The phenolic rings, specifically the ortho-methoxy phenolic groups, are primary sites for antioxidant activity. scispace.com The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical factor; the total BDE values for tetrahydrocurcumin and curcumin (B1669340) are nearly identical, suggesting comparable antioxidant potential in this regard. researchgate.net Modifications to these phenolic groups, such as through esterification, can alter the molecule's properties. For instance, creating difunctionalized derivatives by protecting both phenolic rings can be relevant for increasing bioavailability. nih.gov

The heptane linkage in tetrahydrocurcumin is saturated, meaning it lacks the conjugated double bonds found in its parent compound, curcumin. semanticscholar.org This structural feature makes tetrahydrocurcumin a non-planar molecule. nih.govnih.gov This non-planarity, in conjunction with the phenolic rings, contributes to its distinct biological activity profile compared to the planar curcumin molecule. nih.govnih.gov For example, while curcumin's activity is often linked to its planar structure, the non-planar tetrahydrocurcumin and its derivatives have demonstrated potent anti-inflammatory activities by inhibiting TNF-α, IL-6, and PGE2 production. nih.govnih.gov Studies on derivatives show that the core diarylheptanoid structure is fundamental, with modifications on the phenolic ends modulating the potency. researchgate.net

Role of the Absence of α,β-Unsaturated Carbonyl Group (Dienes) in Activity and Stability

A defining structural feature of tetrahydrocurcumin is the absence of the α,β-unsaturated carbonyl groups (dienes) present in the heptane chain of curcumin. semanticscholar.orgresearchgate.net This single structural difference—the hydrogenation of the two double bonds—has profound implications for the molecule's chemical stability and biological activity.

Enhanced Stability: The α,β-unsaturated carbonyl moiety in curcumin is highly reactive and susceptible to degradation, particularly at physiological or alkaline pH. mdpi.comcore.ac.uk Tetrahydrocurcumin, lacking these reactive dienes, exhibits significantly greater chemical stability. semanticscholar.orgnih.gov It is more stable than curcumin in aqueous solutions at various pH levels, including physiological pH 7.4 and alkaline pH 8.0. nih.gov

Altered Biological Interactions: The α,β-unsaturated carbonyl group in curcumin acts as a Michael acceptor, enabling it to react with nucleophiles like the thiol groups in cysteine-rich proteins. nih.gov This reactivity is central to many of curcumin's biological effects. Tetrahydrocurcumin cannot act as a Michael acceptor due to the saturation of its carbon chain, meaning it does not readily form adducts with intracellular proteins in the same manner. semanticscholar.orgnih.gov This difference is critical; for example, curcumin's ability to inhibit STAT3 activation and induce apoptosis in certain cancer cells is directly linked to its α,β-unsaturated carbonyl groups, a capability not shared by tetrahydrocurcumin. researchgate.net

Modified Redox Activity: The absence of the conjugated dienes also alters the compound's redox properties. While curcumin can exhibit both antioxidant and pro-oxidant effects, tetrahydrocurcumin is considered a more pure antioxidant. semanticscholar.orgnih.gov Curcumin's pro-oxidant activity is linked to the α,β-unsaturated carbonyl moiety and its ability to generate reactive oxygen species (ROS). semanticscholar.orgnih.gov Tetrahydrocurcumin does not generate ROS because it lacks these conjugated bonds, making it less cytotoxic and more cytoprotective against oxidative damage. semanticscholar.orgnih.gov

Impact of Molecular Planarity on Biological Activities

The three-dimensional structure of a molecule is crucial for its interaction with biological targets. A key distinction between curcumin and tetrahydrocurcumin lies in their molecular planarity. Curcumin is a largely planar molecule, whereas tetrahydrocurcumin, due to the saturation of the heptane chain, is non-planar. nih.govnih.gov

This difference in spatial arrangement is a suggested factor contributing to their varied biological activities. nih.govnih.gov Structure-activity relationship analyses have indicated that the presence or absence of planarity can influence the anti-inflammatory effects of these compounds. nih.govnih.govgrafiati.com For instance, in one study, the non-planar tetrahydrocurcumin and its difunctionalized derivatives were active against the production of inflammatory mediators TNF-α, IL-6, and PGE2. nih.gov In contrast, planar curcumin and its monofunctionalized derivatives were only active against IL-6 and PGE2 production in a related study. nih.gov This suggests that the non-planar structure of tetrahydrocurcumin may allow it to interact with different or a broader range of biological targets compared to its planar counterpart.

Effects of Specific Chemical Modifications on Target Interactions and Potency (e.g., Acetylation, Amino Acid Conjugation, Pyrazole (B372694) Moiety)

Modifying the base structure of tetrahydrocurcumin is a key strategy to enhance its potency and modulate its interactions with specific biological targets.

Acetylation and Esterification: Protecting the hydroxyl groups on the phenolic rings through modifications like acetylation or esterification can impact activity. mdpi.com In one study, eleven novel tetrahydrocurcumin derivatives were synthesized via Steglich esterification, coupling various alkyl succinates to both phenolic groups. nih.govresearchgate.net This difunctionalization led to varied anti-inflammatory activities. For example, a cyclic derivative (compound 13) was the most potent inhibitor of TNF-α production, even more so than tetrahydrocurcumin itself. nih.govnih.govgrafiati.com An acyclic derivative (compound 11) was most effective against IL-6, and another acyclic derivative (compound 12) showed the highest activity against PGE2 production. nih.govnih.govgrafiati.com A 3D-QSAR analysis suggested that adding bulky groups at the ends of the tetrahydrocurcumin structure could further increase these anti-inflammatory activities. nih.gov

Table 1: Anti-Inflammatory Activity of Tetrahydrocurcumin and its Esterified Derivatives IC₅₀ values represent the concentration required for 50% inhibition.

| Compound | Type | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) | PGE₂ IC₅₀ (µM) |

| Tetrahydrocurcumin | Parent | 0.18 | 0.17 | >50 |

| Compound 11 | Acyclic Ester | - | 0.17 | High Activity |

| Compound 12 | Cyclic Ester | 0.70 | 0.72 | High Activity |

| Compound 13 | Bulky Cyclic Ester | 0.35 | 1.83 | High Activity |

Amino Acid Conjugation: The conjugation of amino acids to the curcuminoid structure is another strategy explored to improve properties. While much of this work has focused on curcumin, the principles apply to its derivatives. Esterification of curcumin with amino acids has been shown to produce conjugates with promising anticancer effects. mdpi.com

Pyrazole Moiety: The synthesis of pyrazole derivatives of tetrahydrocurcumin has been shown to yield compounds with enhanced cytotoxic effects against cancer cells. By condensing tetrahydrocurcumin with various hydrazines, researchers created pyrazole-based analogues. nih.gov Many of these synthetic derivatives exhibited more potent cytotoxicity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells than the parent tetrahydrocurcumin molecule. nih.gov For example, one such pyrazole derivative (compound 4g) showed a potent IC50 value of 1.09 µM against HCT-116 colon carcinoma cells. grafiati.com

Computational Approaches in Tetrahydrocurcumin Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of tetrahydrocurcumin (B193312) diacetate, this method is instrumental in identifying potential protein targets and estimating the strength of the interaction, or binding affinity.

Research has employed molecular docking to explore the potential of curcumin (B1669340) derivatives, including tetrahydrocurcumin, as inhibitors for various protein targets. For instance, docking studies have been performed to evaluate the binding of curcuminoids to the Alzheimer's amyloid-beta precursor protein (PDB ID: 1AAP). innovareacademics.in These studies help in understanding the binding interactions and identifying which derivatives, potentially including acetylated forms like tetrahydrocurcumin diacetate, could be probable inhibitors. innovareacademics.in

One study focused on identifying inhibitors for human lemur tyrosine kinase-3 (LMTK3), a target in breast cancer. nih.gov Through virtual screening and re-docking, researchers identified top lead compounds, including tetrahydrocurcumin and curcumin 4,4'-diacetate, based on their favorable binding energy and interactions with critical residues in the ATP-binding cavity of LMTK3. nih.gov Similarly, docking analyses have been used to investigate the interactions of tetrahydrocurcumin and other curcumin derivatives with amyloid-beta proteins (Aβ40 and Aβ42), which are implicated in Alzheimer's disease. nih.govresearchgate.net These studies revealed that while keto-curcumin showed strong binding affinity, tetrahydrocurcumin also demonstrated significant interactions with these amyloid proteins. nih.govresearchgate.net

The following table summarizes the results of various molecular docking studies involving tetrahydrocurcumin and its derivatives against different protein targets.

| Compound | Target Protein | Docking Software | Key Findings |

| Tetrahydrocurcumin, Curcumin 4,4'-diacetate | Human Lemur Tyrosine Kinase-3 (LMTK3) | Not Specified | Proposed as novel LMTK3 inhibitors with favorable binding energy. nih.gov |

| Tetrahydrocurcumin | Amyloid-beta protein 40 (Aβ40) | PyRx/AutoDock Vina | Showed strong interactions with Aβ40. researchgate.net |

| Tetrahydrocurcumin | Amyloid-beta protein 42 (Aβ42) | PyRx/AutoDock Vina | Demonstrated strong interactions with Aβ42. researchgate.net |

| Tetrahydrocurcumin, Curcumin bis acetate (B1210297) | Alzheimer's Amyloid-beta Precursor Protein (1AAP) | AutoDock 4.0 | Identified as probable inhibitors of the amyloid precursor protein. innovareacademics.ininnovareacademics.in |

| Tetrahydrocurcumin-di-Phe | LAT1 transmembrane protein | AutoDock | Showed favorable binding energy and interaction profile, suggesting potential as a LAT1 inhibitor. mdpi.com |

Network Pharmacology for Mechanistic Elucidation and Target Prediction

Network pharmacology is an approach that combines systems biology and computational analysis to understand the complex interactions between drugs and biological systems. It helps in elucidating the mechanisms of action and predicting potential targets of a compound by analyzing its interactions within a network of proteins and pathways.

For tetrahydrocurcumin, network pharmacology has been utilized to explore its mechanisms in ameliorating conditions like nonalcoholic steatohepatitis (NASH). frontiersin.org By constructing and analyzing a network of potential targets, researchers can identify key pathways and proteins that are modulated by the compound. frontiersin.org This approach has suggested that tetrahydrocurcumin's therapeutic effects may be mediated through the regulation of multiple targets involved in inflammation, oxidative stress, and metabolism. frontiersin.orgnih.gov

In one study, network pharmacology combined with in vivo analysis was used to investigate the mechanisms of Curcumae Rhizoma, which contains curcuminoids. researchgate.net This research identified multiple active compounds and their interactions with numerous stress-related targets, revealing pathways associated with stress response and insulin (B600854) resistance. researchgate.net Such studies provide a broader understanding of how compounds like tetrahydrocurcumin and its derivatives exert their biological effects.

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as tetrahydrocurcumin diacetate, and its protein target. These simulations can reveal the stability of the ligand-protein complex and the conformational changes that occur upon binding.

MD simulations have been employed to refine the binding affinity and stability of lead compounds, including tetrahydrocurcumin and curcumin 4,4'-diacetate, with the LMTK3 protein. nih.gov These simulations, often run for nanoseconds, help to understand the dynamic behavior of the complex and confirm the binding free energy. nih.gov Another study used MD simulations to compare the stability of complexes formed between gp120, a protein from the human immunodeficiency virus (HIV), and either curcumin or tetrahydrocurcumin. mdpi.com The results indicated that the tetrahydrocurcumin-gp120 complex exhibited greater chemical stability. mdpi.com

Furthermore, MD simulations have been used to investigate the interactions of curcumin derivatives with amyloid-beta peptides. nih.gov These simulations help to assess the stability of the complexes formed and provide a more dynamic picture of the binding interactions compared to static molecular docking. nih.govresearchgate.net

In Silico Prediction of Drug-Likeness and Pharmacological Activity (e.g., SwissADME, ProTox)

In silico tools for predicting drug-likeness and pharmacological activity are crucial for the early stages of drug development. These tools assess a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity.

Web-based platforms like SwissADME are used to evaluate the physicochemical properties, lipophilicity, water solubility, and drug-likeness of compounds based on criteria such as Lipinski's Rule of Five. mdpi.combiointerfaceresearch.comresearchgate.net Studies on tetrahydrocurcumin and its derivatives have utilized such tools to predict their potential as drug candidates. nih.govafricanjournalofbiomedicalresearch.com For example, the ADME properties of tetrahydrocurcumin have been assessed to predict its absorption and solubility, which are important factors for its bioavailability. africanjournalofbiomedicalresearch.com

Toxicity prediction is another critical aspect, and tools like ProTox can be used to estimate the potential toxicity of a compound. africanjournalofbiomedicalresearch.com In silico predictions for tetrahydrocurcumin have suggested a low risk of acute toxicity, with no significant predicted hepatotoxicity, neurotoxicity, or cardiotoxicity. africanjournalofbiomedicalresearch.com These predictions, while needing experimental validation, are valuable for prioritizing compounds for further development.

The following table presents a summary of in silico ADME and toxicity predictions for tetrahydrocurcumin from a representative study.

| Parameter | Prediction Tool | Predicted Property of Tetrahydrocurcumin |

| Pharmacokinetics | SwissADME | Favorable absorption, moderate solubility, and favorable drug-likeness. africanjournalofbiomedicalresearch.com |

| Toxicity | ProTox | Low risk of acute toxicity; no significant hepatotoxicity, neurotoxicity, or cardiotoxicity. africanjournalofbiomedicalresearch.com |

Protein-Protein Interaction Network Analysis (e.g., STRING)

Protein-protein interaction (PPI) network analysis is a systems biology approach used to map the complex relationships between proteins. Tools like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) are used to construct these networks and identify key proteins and pathways that may be affected by a drug.

In the context of tetrahydrocurcumin research, PPI network analysis using STRING has been employed to investigate its therapeutic potential for conditions like pulmonary fibrosis and cancer. africanjournalofbiomedicalresearch.com By identifying the interaction partners of a primary target, such as TGF-β receptor 1 (TGFBR1), researchers can understand the broader biological context and potential downstream effects of inhibiting that target with tetrahydrocurcumin. africanjournalofbiomedicalresearch.com This analysis reinforces the role of the primary target as a central node in disease-related pathways. africanjournalofbiomedicalresearch.com

Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that relates the chemical structure of a compound to its biological activity. 3D-QSAR, a more advanced form, considers the three-dimensional properties of molecules to build these relationships.

A 3D-QSAR analysis was conducted on tetrahydrocurcumin derivatives to understand how structural modifications influence their anti-inflammatory activities. nih.gov The study suggested that the anti-inflammatory properties could be enhanced by adding bulky groups at specific positions on the molecule. nih.gov This type of analysis provides valuable guidance for the rational design and optimization of more potent analogs of tetrahydrocurcumin.

QSAR models have also been generated for curcuminoids to predict their inhibitory activity against the Alzheimer's amyloid-beta precursor protein. innovareacademics.ininnovareacademics.in These models use physicochemical properties and binding energies to establish a mathematical relationship with biological activity, aiding in the screening and design of new potential inhibitors. innovareacademics.in

Comparative Studies with Curcumin and Other Curcuminoids

Comparison of Molecular Targets and Signaling Pathways

The molecular actions of curcumin (B1669340) and its metabolite, tetrahydrocurcumin (B193312) (THC), reveal a significant divergence in their interactions with cellular targets and signaling pathways. Curcumin's broader range of activity is often attributed to its unique chemical structure. mdpi.comnih.gov

Curcumin has been shown to interact with and inhibit a multitude of molecular targets that are not affected by THC. mdpi.comnih.gov These include:

Transcription Factors and Enzymes: DNA (cytosine-5)-methyltransferase-1 (DNMT1), heme oxygenase-1 (HO-1), Nrf2, β-catenin, cyclooxygenase-2 (COX-2), and NF-κB. mdpi.comnih.gov

Inflammatory Mediators: Inducible nitric oxide synthase (iNOS), nitric oxide (NO), and tumor necrosis factor-α (TNF-α). mdpi.comnih.gov

Signaling Proteins: p300/CBP, 5-lipoxygenase (5-LOX), cytosolic phospholipase A2, prostaglandin (B15479496) E2, inhibitor of NF-κB kinase-1 and -2 (IKK-1, -2), p38 MAPK, and p-Tau. mdpi.comnih.gov

Other Targets: Amyloid plaques, reactive oxygen species (ROS), vascular endothelial growth factor (VEGF), cyclin D1, and glutathione (B108866). mdpi.comnih.gov

Specifically, curcumin, but not THC, can suppress TNF-α-induced NF-κB activation. mdpi.comresearchgate.net Furthermore, curcumin inhibits the Wnt/beta-catenin pathway by reducing the amount of the transcriptional coactivator p300. mdpi.com It has also been observed that curcumin inhibits lipopolysaccharide (LPS)-stimulated NF-κB and COX-2 gene expression, a feat not matched by THC. mdpi.comresearchgate.net

While curcumin demonstrates a wider array of molecular interactions, THC has shown superiority in certain areas, such as the induction of glutathione peroxidase (GSH peroxidase), glutathione-S-transferase, and NADPH: quinone reductase. nih.govnih.gov

| Molecular Target/Pathway | Curcumin Activity | Tetrahydrocurcumin (THC) Activity | Reference |

|---|---|---|---|

| NF-κB Activation (TNF-α induced) | Inhibits | No effect/Incomplete inhibition | mdpi.comresearchgate.net |

| COX-2 Expression (LPS-stimulated) | Inhibits | Less active/No effect | mdpi.comresearchgate.net |

| Wnt/β-catenin Pathway (p300) | Inhibits | No effect | mdpi.com |

| HO-1 Expression (via Nrf2) | Induces | No effect | nih.gov |

| iNOS Expression | Inhibits | Less active | mdpi.com |

| Amyloid Plaque Aggregation | Inhibits | No effect | mdpi.com |

| GSH Peroxidase Induction | Less active | More active | nih.govnih.gov |

Relative Potency in Antioxidant Activities

The antioxidant capacities of curcumin and tetrahydrocurcumin (THC) present a complex picture, with their relative potencies being dependent on the specific type of oxidative stress and the experimental model used. nih.gov

In some studies, THC has demonstrated superior antioxidant effects compared to curcumin. For instance, THC was found to be more potent than curcumin in scavenging free radicals in the DPPH assay. nih.gov It also showed greater efficacy in inducing antioxidant enzymes like glutathione peroxidase, glutathione-S-transferase, and NADPH:quinone reductase. nih.govjapsonline.com In diabetic rat models, the antioxidant effects of THC were more potent than those of curcumin at the same dosage, leading to significant increases in superoxide (B77818) dismutase, catalase, glutathione peroxidase, and other antioxidant markers in the liver and kidneys. nih.gov Furthermore, when examining copper-induced oxidation of human low-density lipoprotein (LDL) and lipid peroxidation of erythrocyte membrane ghosts, THC was found to be more potent than curcumin. nih.gov

Conversely, other studies suggest that curcumin is a more effective antioxidant. nih.govnih.gov For example, curcumin was a more potent inhibitor of gamma radiation-induced lipid peroxidation. nih.gov The differences in these findings have been partly attributed to the differential solubility of the two compounds, with curcumin being more lipid-soluble and THC more water-soluble. nih.gov

It is also important to note that curcumin can exhibit pro-oxidant activities, particularly under certain conditions, a property not typically observed with THC. nih.goviiarjournals.org Curcumin has been shown to produce reactive oxygen species (ROS) in a dose-dependent manner, which can lead to decreased membrane mobility. nih.gov This pro-oxidant behavior is linked to its ability to generate phenoxyl radicals. iiarjournals.org

| Antioxidant Activity | Relative Potency | Reference |

|---|---|---|

| DPPH Radical Scavenging | THC > Curcumin | nih.gov |

| Superoxide Radical Scavenging | THC > Curcumin | japsonline.com |

| Induction of Antioxidant Enzymes (e.g., GSH Peroxidase) | THC > Curcumin | nih.govjapsonline.com |

| Inhibition of Lipid Peroxidation (LDL, erythrocyte ghosts) | THC > Curcumin | nih.gov |

| Inhibition of Gamma Radiation-Induced Lipid Peroxidation | Curcumin > THC | nih.gov |

| Pro-oxidant Activity (ROS generation) | Curcumin exhibits, THC does not | nih.goviiarjournals.org |

Differential Anti-inflammatory Effects

Curcumin and tetrahydrocurcumin (THC) exhibit distinct anti-inflammatory profiles, largely due to their differential modulation of key inflammatory pathways and mediators.

Studies have consistently shown that curcumin is a more potent inhibitor of the NF-κB signaling pathway than THC. mdpi.comnih.gov Curcumin effectively suppresses TNF-α-induced NF-κB activation, whereas THC is reported to be completely inactive or significantly less effective in this regard. mdpi.comresearchgate.netoup.com This difference is crucial, as NF-κB is a central regulator of inflammatory gene transcription. nih.gov

In line with its stronger NF-κB inhibition, curcumin demonstrates superior suppression of downstream inflammatory targets. For instance, curcumin is more effective at inhibiting the expression of cyclooxygenase-2 (COX-2) in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.comresearchgate.netnih.gov Similarly, curcumin more effectively down-modulates phorbol-ester-induced COX-2 expression and prostaglandin E2 (PGE2) production. nih.gov

In a murine model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which mimics inflammatory bowel disease, oral administration of curcumin significantly attenuated the severity of colitis, an effect associated with the inhibition of NF-κB and STAT3 activation, as well as the expression of COX-2 and iNOS. nih.gov In contrast, THC showed much weaker inhibitory effects in this model. nih.gov

However, some studies suggest that metabolites of curcumin, including THC and octahydrocurcumin (B1589496) (OHC), may possess superior anti-inflammatory effects in vivo. nih.govfrontiersin.org These metabolites have been shown to be more effective than curcumin in inhibiting the expression of COX-2 and suppressing pro-inflammatory cytokines like IL-1β and TNF-α in a carrageenan-induced paw edema model. nih.govfrontiersin.org The proposed mechanism for this enhanced activity is the suppression of the TAK1-NF-κB pathway. nih.govfrontiersin.org

| Inflammatory Marker/Model | Curcumin | Tetrahydrocurcumin (THC) | Reference |

|---|---|---|---|

| TNF-α-induced NF-κB Activation | Potent Inhibitor | Weak or Inactive | mdpi.comresearchgate.netoup.com |

| LPS-induced COX-2 Expression | Potent Inhibitor | Weak or Inactive | mdpi.comresearchgate.netnih.gov |

| DSS-induced Colitis | Significant Attenuation | Much Weaker Effect | nih.gov |

| Carrageenan-induced Paw Edema (Inhibition of Pro-inflammatory Cytokines) | Inhibitory | More Potent Inhibition | nih.govfrontiersin.org |

| TAK1-NF-κB Pathway Suppression (in vivo) | Less Effective | More Effective | nih.govfrontiersin.org |

Comparative Anticancer Efficacy in Preclinical Models

In preclinical studies, curcumin generally demonstrates more potent anticancer effects compared to tetrahydrocurcumin (THC).

In human breast cancer cells, curcumin was found to be almost twice as effective as THC in inhibiting cell growth. nih.gov Similarly, in human leukemia HL-60 cells, curcumin induced apoptosis, whereas THC had no such effect. nih.gov This was associated with curcumin's ability to down-modulate bcl-2, up-regulate bax, trigger the release of cytochrome C, and activate caspases 8, 9, and 3, none of which were observed with THC treatment. nih.gov

However, there are instances where THC has shown comparable or even superior anticancer activity. In a study on colon cancer in mice, both curcumin and THC were able to inhibit the formation of degenerative crypt foci and polyps, with THC exhibiting a better inhibitory effect. molecularcloud.org Another study confirmed that THC possesses anti-tumor activity both in vivo and in vitro, effectively reducing colon carcinogenesis and increasing leukemia cell death. molecularcloud.org

More recent research has explored enhancing the anticancer efficacy of THC through chemical modification. For example, conjugating THC with amino acids to target the L-type amino acid transporter 1 (LAT1), which is overexpressed in glioblastoma, has shown promise. mdpi.com A THC-di-phenylalanine conjugate, in particular, exhibited significantly higher cytotoxicity against C6 glioma cells compared to THC alone, inducing cell death via necrosis and apoptosis and more effectively inhibiting cell proliferation and migration. mdpi.com

| Cancer Model | Curcumin Efficacy | Tetrahydrocurcumin (THC) Efficacy | Reference |

|---|---|---|---|

| Human Breast Cancer Cells | More potent inhibitor of cell growth | Less potent | nih.gov |

| Human Leukemia HL-60 Cells | Induces apoptosis | No effect on apoptosis | nih.gov |

| Mouse Colon Cancer Model | Inhibits polyp formation | More potent inhibition of polyp formation | molecularcloud.org |

| C6 Glioma Cells | Lower cytotoxicity (IC50: 110.7 µM at 24h) | Higher cytotoxicity with di-Phe conjugate (IC50: 35.8 µM at 24h) | mdpi.com |

Distinct Neuroprotective Profiles and Anti-amyloid Properties

Both curcumin and tetrahydrocurcumin (THC) have demonstrated neuroprotective and anti-amyloid properties, which are relevant to neurodegenerative diseases like Alzheimer's disease (AD). However, their profiles and potencies differ.

Curcumin has been noted for its ability to reduce amyloid plaque burden and aggregation, an effect not shared by THC in some studies. mdpi.com Despite this, more recent comparative studies suggest that THC possesses anti-amyloid and neuroprotective properties that are similar to, and in some aspects, superior to curcumin. nih.govnih.govresearchgate.net

In vitro and in silico studies have shown that THC has a similar binding capability and Aβ aggregation inhibition potential as the keto/enol forms of curcumin. nih.govnih.govresearchgate.net Both compounds were found to be more effective than other curcuminoids like bisdemethoxycurcumin (B1667434) (BDMC) and demethoxycurcumin (B1670235) (DMC) in this regard. nih.govnih.govresearchgate.net All these derivatives showed a similar degree of neuroprotection in vitro and were able to label Aβ-plaques ex vivo in brain tissue from a 5x FAD mouse model of AD. nih.govnih.govresearchgate.net

The potential advantage of THC lies in its greater stability and bioavailability, which may translate to greater therapeutic efficacy in AD compared to other turmeric derivatives. nih.govnih.gov THC is considered a more stable metabolite of curcumin and has the potential to more effectively inhibit Aβ aggregation. mdpi.comsemanticscholar.org Docking analysis has indicated that THC can be considered a probable inhibitor of amyloid-β protein. innovareacademics.in

| Property | Curcumin | Tetrahydrocurcumin (THC) | Reference |

|---|---|---|---|

| Aβ Aggregation Inhibition | Inhibits | Similar or greater inhibition | nih.govnih.govresearchgate.net |

| Binding to Aβ Plaques | Binds | Similar binding capability | nih.govnih.govresearchgate.net |

| Neuroprotection (in vitro) | Neuroprotective | Similar degree of neuroprotection | nih.govnih.govresearchgate.net |

| Stability and Bioavailability | Lower | Higher | nih.govnih.gov |

Structural Factors Underpinning Activity Differences

The significant differences in the biological activities of curcumin and tetrahydrocurcumin (THC) are rooted in their distinct chemical structures.

A key structural feature of curcumin is the α,β-unsaturated carbonyl group in its central seven-carbon chain. mdpi.comnih.gov This group is absent in THC, which is a saturated derivative. mdpi.comnih.govhuatengsci.com The presence of this unsaturated moiety in curcumin makes it a good Michael acceptor, allowing it to react with nucleophiles like free thiols on cysteine-rich proteins. nih.govopenmedicinalchemistryjournal.com This reactivity is believed to be responsible for many of curcumin's biological effects, including its broader range of molecular targets. mdpi.comnih.govnih.gov

The α,β-unsaturated system in curcumin also contributes to its pro-oxidant activity. iiarjournals.org It can lead to the formation of phenoxyl radicals, which can then generate reactive oxygen species. iiarjournals.orgscispace.com In contrast, THC, lacking this conjugated system, does not exhibit the same pro-oxidant potential. iiarjournals.orgscispace.com

Another important structural aspect is the keto-enol tautomerism exhibited by the β-diketone moiety present in both curcumin and THC. nuft.edu.uacabidigitallibrary.orgresearchgate.net Curcumin exists as an equilibrium of keto and enol forms, with the enol form being stabilized by conjugation with the phenyl groups and the C=C double bonds of the heptadiene chain. nuft.edu.uaresearchgate.net This extended conjugation is more pronounced in curcumin than in THC due to the presence of the diene moiety. cabidigitallibrary.org As a result, the proportion of the enol tautomer is higher in curcumin. cabidigitallibrary.org The enolization of curcumin derivatives has been suggested to be crucial for their binding to Aβ aggregates. nih.gov

The structural differences also account for the physical properties of the two compounds. Curcumin's conjugated system makes it a yellow pigment, while THC, lacking this chromophore, is colorless or white. mdpi.comhuatengsci.com

| Structural Feature | Curcumin | Tetrahydrocurcumin (THC) | Impact on Activity | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Carbonyl Group | Present | Absent | Michael acceptor reactivity, broader molecular targets, pro-oxidant activity | mdpi.comnih.goviiarjournals.org |

| Conjugated Double Bonds | Present | Absent | Stabilization of enol tautomer, color, pro-oxidant potential | huatengsci.comscispace.comnuft.edu.ua |

| Keto-enol Tautomerism | Higher proportion of enol form | Lower proportion of enol form | Binding to Aβ aggregates, antioxidant mechanism | cabidigitallibrary.orgnih.gov |

Preclinical Pharmacokinetic and Metabolic Characterization of Tetrahydrocurcumin and Its Derivatives

Metabolic Conversion Pathways from Curcumin (B1669340) in Biological Systems